Deacetylravidomycin
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Overview
Description
Deacetylravidomycin is a microbial metabolite that has been found in Streptomyces species. It exhibits light-dependent antibiotic and anticancer activities. This compound is particularly effective against Gram-positive bacteria, including Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis . This compound also shows potential in reducing colony formation by human colon cancer cells in a light-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deacetylravidomycin is typically isolated from the culture broth of Streptomyces species. The isolation process involves solvent extraction, silica gel column chromatography, and high-performance liquid chromatography (HPLC) . The structure of this compound was elucidated using spectroscopic studies, including nuclear magnetic resonance (NMR) measurements .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces species. The fermentation broth is subjected to solvent extraction, followed by purification using silica gel column chromatography and HPLC .
Chemical Reactions Analysis
Types of Reactions
Deacetylravidomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or stability.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Deacetylravidomycin has a wide range of scientific research applications:
Mechanism of Action
Deacetylravidomycin exerts its effects through a light-dependent mechanism. It inhibits the growth of Gram-positive bacteria by interfering with their cellular processes. In cancer cells, this compound reduces colony formation by inducing cell death in a light-dependent manner . The molecular targets and pathways involved include interleukin-4 signal transduction, which is inhibited by this compound .
Comparison with Similar Compounds
Similar Compounds
Ravidomycin: A closely related compound with similar light-dependent antibiotic and anticancer activities.
Deacetylravidomycin M: Another analog that inhibits interleukin-4 signal transduction.
Fucomycin V: A compound with the same chromophore as ravidomycin but features a different sugar moiety.
Uniqueness
This compound is unique due to its light-dependent activity, which enhances its antibiotic and anticancer properties. This characteristic sets it apart from other similar compounds that may not exhibit the same level of light-dependent efficacy .
Properties
IUPAC Name |
4-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXCTIMNNKVMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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